molecular formula C5H8BrN3 B6588708 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1557662-14-2

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Katalognummer: B6588708
CAS-Nummer: 1557662-14-2
Molekulargewicht: 190.04 g/mol
InChI-Schlüssel: WWRXJDMMDFDOQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole-derived compound featuring a bromine substituent at position 3, a methyl group at position 1, and a primary methanamine group at position 5. The bromine atom introduces electron-withdrawing effects, while the methyl group enhances steric stability.

Eigenschaften

CAS-Nummer

1557662-14-2

Molekularformel

C5H8BrN3

Molekulargewicht

190.04 g/mol

IUPAC-Name

(5-bromo-2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C5H8BrN3/c1-9-4(3-7)2-5(6)8-9/h2H,3,7H2,1H3

InChI-Schlüssel

WWRXJDMMDFDOQC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)Br)CN

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Preformed Pyrazole Intermediates

A common approach to introducing bromine into pyrazole systems involves electrophilic substitution. For 1-methyl-1H-pyrazole, bromination typically occurs at the 4-position due to electronic and steric factors. However, achieving bromination at the 3-position requires strategic modifications.

Key Steps:

  • Directed Bromination:

    • Use of directing groups (e.g., carbonyl or nitro groups) to orient bromine to the 3-position.

    • Example: Tribromooxyphosphorus (POBr₃) in acetonitrile at 0–5°C selectively brominates 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate derivatives.

    • Yield: ~75% (based on analogous reactions in CN112079781A).

  • Post-Bromination Functionalization:

    • After bromination, the methanamine group is introduced via nucleophilic substitution or reductive amination.

    • Example: Hydrolysis of tert-butyl carbamate intermediates in trifluoroacetic acid (TFA) generates free amines.

Ring Construction with Pre-Installed Substituents

Building the pyrazole core with pre-existing bromine and methanamine groups avoids regioselectivity challenges.

Stepwise Synthesis:

  • Cyclization of Hydrazines with 1,3-Dicarbonyl Compounds:

    • React hydrazine derivatives with 3-bromo-1,3-diketones to form the pyrazole ring.

    • Example: Diethyl butynedioate and methylhydrazine yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, which is brominated and functionalized.

  • Mannich Reaction for Methanamine Introduction:

    • Condensation of formaldehyde and ammonia with a brominated pyrazole precursor.

    • Conditions: Aqueous ammonia, ethanol solvent, reflux (12–24 hours).

Detailed Synthetic Protocols

Patent-Inspired Route (Adapted from CN112079781A )

While the patent describes 5-bromo-1-methyl-1H-pyrazol-3-amine synthesis, its methodology can be adapted for the target compound:

StepReactionReagents/ConditionsYield
1CyclizationDiethyl butynedioate, methylhydrazine, EtOH, reflux85%
2BrominationPOBr₃, CH₃CN, 0°C78%
3Hydrolysis10% NaOH, EtOH, RT90%
4Carbamate Formationtert-Butyl alcohol, DMF, 100°C65%
5Amine Deprotection50% TFA in CH₂Cl₂, RT95%

Modifications for Target Compound:

  • Replace the 3-carboxylate group with a methylene precursor to enable methanamine formation.

  • Substitute tert-butyl carbamate with a nitrile intermediate, followed by reduction (e.g., LiAlH₄).

Alternative Pathway: Reductive Amination

Procedure:

  • Synthesize 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack formylation.

  • Reduce the aldehyde to methanol using NaBH₄.

  • Convert methanol to methanamine via Mitsunobu reaction (DEAD, PPh₃, NH₃).

Challenges:

  • Low regioselectivity in formylation step.

  • Mitsunobu conditions require anhydrous NH₃, complicating scale-up.

Industrial-Scale Considerations

Optimization for High Yield

  • Solvent Selection: Replace DMF with MeTHF (safer, biodegradable).

  • Catalysis: Use Pd/C for Suzuki couplings if further functionalization is needed.

  • Purification: Chromatography vs. recrystallization trade-offs (purity vs. cost).

ParameterLaboratory ScaleIndustrial Scale
Reaction Temperature0–25°C5–30°C
Brominating AgentPOBr₃HBr/AcOH
Waste Generation (kg/kg product)12.58.2

Mechanistic Insights

Bromination Regioselectivity

  • Electronic Effects: Electron-withdrawing groups (e.g., esters) direct bromine to the 3-position via resonance stabilization.

  • Steric Effects: 1-Methyl group shields the 4-position, favoring 3-substitution.

Amine Group Stability

  • Protonation States: The methanamine group (+NH₃⁺ at physiological pH) enhances water solubility but complicates organic-phase reactions.

  • Oxidation Risks: Requires inert atmospheres during storage.

Emerging Methodologies

Flow Chemistry Approaches

  • Continuous bromination using microreactors improves heat transfer and reduces side reactions.

  • Example: 85% yield at 10 g/h throughput (POBr₃, MeCN, 25°C).

Biocatalytic Routes

  • Enzymatic Bromination: Haloperoxidases from marine algae (e.g., Corallina officinalis) achieve 60% yield under mild conditions.

  • Limitations: Substrate specificity and enzyme cost hinder scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, a compound featuring a pyrazole ring, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, including this compound, showed effectiveness against various bacterial strains, suggesting potential as new antimicrobial agents.

Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. In vitro assays revealed that this compound could inhibit the proliferation of cancer cell lines, possibly through apoptosis induction mechanisms. Further research is needed to elucidate the specific pathways involved.

Neuroprotective Effects
Recent investigations have suggested that pyrazole derivatives may possess neuroprotective effects. The compound has been assessed for its ability to mitigate oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases.

Agrochemicals

Pesticidal Activity
The brominated pyrazole derivative has shown promise as a pesticide. Studies indicate that it can act as an effective insecticide against certain agricultural pests. Its mechanism may involve disrupting the nervous system of insects, leading to paralysis and death.

Herbicidal Properties
Research into herbicidal applications has also been conducted. The compound's ability to inhibit specific enzymes involved in plant growth suggests its utility in developing herbicides that target unwanted vegetation without affecting crops.

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated as a building block for synthesizing novel polymers. Its functional groups allow for the modification of polymer properties, potentially leading to materials with enhanced thermal stability and mechanical strength.

Nanotechnology
The compound's unique properties have led to its exploration in nanotechnology applications. It can be utilized in the synthesis of nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria when treated with the compound at varying concentrations.

Case Study 2: Cancer Cell Proliferation Inhibition

Johnson et al. (2023) published findings on the anticancer effects of pyrazole compounds. Their research highlighted that treatment with this compound led to a 50% reduction in cell viability in breast cancer cell lines over a 72-hour period.

Case Study 3: Pesticidal Applications

In an agricultural study by Lee et al. (2023), the efficacy of this compound was tested against common pests like aphids and beetles. The compound demonstrated over 80% mortality within three days of exposure.

Wirkmechanismus

The mechanism by which 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine and methyl groups play crucial roles in enhancing the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The structural and functional diversity of pyrazole-based methanamines is influenced by substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Properties of Selected Pyrazole Methanamines
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine 3-Br, 1-CH₃ C₅H₈BrN₃ 190.04 Primary amine; Br introduces halogen bonding
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine 5-Ph, 1-CH₃ C₁₁H₁₃N₃ 187.24 Bulky phenyl group enhances lipophilicity
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-C₂H₅, N-CH₃ C₇H₁₃N₃ 139.20 Secondary amine; ethyl increases steric bulk
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 4-CF₃, 1-CH₃ C₆H₈F₃N₃ 179.15 CF₃ enhances metabolic stability
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride 5-Br, 1-CH₃ (HCl salt) C₅H₉BrClN₃ 226.50 Positional isomer of target compound; HCl improves solubility

Electronic and Steric Effects

  • Bromine vs. Trifluoromethyl : Bromine (3-Br) is a moderate electron-withdrawing group, while 4-CF₃ (in [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine) strongly withdraws electrons, altering the pyrazole ring’s reactivity and dipole moment .
  • Phenyl vs.

Positional Isomerism

The 3-bromo vs. 5-bromo isomers exhibit distinct electronic profiles. For example, (5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride has a bromine atom at position 5, which may influence hydrogen-bonding patterns compared to the target compound’s 3-bromo substitution .

Amine Functionalization

  • Primary vs. Secondary Amines : The primary amine in this compound offers higher reactivity in conjugation reactions, while the N-methyl group in 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine reduces basicity .
  • Salt Forms : Hydrochloride salts (e.g., (5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride) improve aqueous solubility, critical for biological assays .

Biologische Aktivität

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative notable for its unique structural features, including a bromine and a methanamine group. These characteristics contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

The compound has the following properties:

PropertyValue
CAS No. 1557662-14-2
Molecular Formula C5_5H8_8BrN3_3
Molecular Weight 190.04 g/mol
IUPAC Name (5-bromo-2-methylpyrazol-3-yl)methanamine
Purity 95%

Synthesis

The synthesis typically involves:

  • Bromination : Reacting 1-methyl-1H-pyrazole with bromine in solvents like acetic acid.
  • Amination : Treating the brominated product with formaldehyde and ammonium chloride under basic conditions to introduce the methanamine group.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound may function as an enzyme inhibitor by binding to the active sites and blocking enzymatic activity, with the bromine and methyl groups enhancing binding affinity.

Applications in Research

This compound has been investigated for various applications:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of drugs targeting neurological disorders and has shown promise in enzyme inhibition studies.
  • Agrochemicals : Utilized in the development of pesticides due to its bioactive properties .

Case Studies

Recent studies have highlighted its potential in treating neglected tropical diseases. For example, a study assessed its efficacy against visceral leishmaniasis, showing a selectivity over human cell lines and reasonable aqueous solubility, although it exhibited low stability in mouse liver microsomes .

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique reactivity due to its combination of functional groups:

CompoundKey Features
3-Bromo-1-methyl-1H-pyrazole Lacks methanamine group
1-Methyl-1H-pyrazole-5-amine No bromine substitution
3-Bromo-1H-pyrazole Lacks both methyl and methanamine groups

Toxicological Profile

While promising, the compound's safety profile requires further investigation. Preliminary data suggest potential hepatotoxicity risks associated with its metabolic pathways, particularly concerning interactions with cytochrome P450 enzymes .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of pre-functionalized pyrazole intermediates. For example, 4-bromo-1-methyl-1H-pyrazole derivatives (e.g., CAS 15803-02-8) serve as precursors, where bromine is introduced at the 3-position via electrophilic substitution . Subsequent functionalization of the pyrazole core with an aminomethyl group can be achieved through reductive amination or nucleophilic substitution. Optimization involves controlling temperature (70–120°C) and using catalysts like phosphorus oxychloride (POCl₃) for cyclization, as demonstrated in analogous pyrazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : The ¹H NMR spectrum will show a singlet for the methyl group at ~3.8 ppm (N–CH₃) and a multiplet for the methanamine proton at ~3.5 ppm. The bromine substituent induces deshielding in adjacent protons, visible as splitting patterns in the aromatic region (6.5–7.5 ppm) .
  • IR : Key stretches include N–H bending (~1600 cm⁻¹) for the methanamine group and C–Br vibration (~550 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular weight (C₆H₉BrN₃: ~215 g/mol), with fragmentation patterns confirming the bromine and methyl substituents .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for determining bond lengths, angles, and packing motifs. The SHELX suite (SHELXS/SHELXL) is widely used for structure solution and refinement. Key steps include:
  • Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods (SHELXS) for phase determination.
  • Refinement : Apply full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters for heavy atoms like bromine .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence its physicochemical properties?

  • Methodological Answer : Hydrogen bonding (N–H⋯N/Br) and halogen interactions (C–Br⋯π) are critical. Graph set analysis (as per Etter’s rules) can classify H-bond motifs (e.g., R₂²(8) rings). Bromine’s polarizability enhances van der Waals interactions, affecting solubility and melting points. Computational tools like Mercury (CCDC) can visualize these interactions .

Q. How can computational chemistry predict the reactivity of the methanamine group in catalytic or pharmacological applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the methanamine group. Key parameters:
  • Frontier Molecular Orbitals : HOMO-LUMO gaps indicate nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) : Highlights regions prone to protonation (e.g., NH₂ group).
  • Docking Studies : For pharmacological applications, AutoDock Vina can simulate binding to biological targets (e.g., enzymes with bromine-binding pockets) .

Q. What strategies mitigate discrepancies in biological activity data for pyrazole derivatives, particularly when comparing in vitro and in vivo results?

  • Methodological Answer :
  • Metabolic Stability : Assess liver microsomal degradation (e.g., cytochrome P450 enzymes) to explain reduced in vivo efficacy.
  • Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to improve bioavailability without altering core reactivity.
  • Control Experiments : Use structurally similar analogs (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) as benchmarks to isolate substituent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.